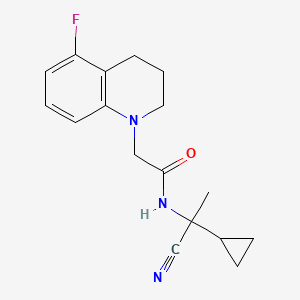
N-(1-Cyano-1-cyclopropylethyl)-2-(5-fluoro-3,4-dihydro-2H-quinolin-1-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyano-1-cyclopropylethyl)-2-(5-fluoro-3,4-dihydro-2H-quinolin-1-YL)acetamide is a useful research compound. Its molecular formula is C17H20FN3O and its molecular weight is 301.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-Cyano-1-cyclopropylethyl)-2-(5-fluoro-3,4-dihydro-2H-quinolin-1-YL)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure and Properties
The compound features a unique structural framework that includes a cyano group and a quinoline derivative. Its chemical formula is C15H15F1N3O, and it has a molecular weight of approximately 272.30 g/mol. The presence of the fluorine atom and the cyclopropyl moiety contributes to its pharmacological properties.
Research indicates that this compound may act through multiple biological pathways:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific kinases involved in cellular signaling pathways, which are crucial in cancer progression and inflammation.
- Antitumor Activity : Preliminary studies suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antitumor Efficacy
A series of in vitro studies assessed the cytotoxicity of this compound against several cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.9 | Apoptosis induction |
| NCI-H460 (Lung) | 12.0 | Cell cycle arrest |
| A549 (Lung) | 14.5 | Inhibition of kinase activity |
| HeLa (Cervical) | 16.7 | Induction of reactive oxygen species |
These data indicate that the compound has a promising profile as an antitumor agent, particularly against breast and lung cancer cells.
Mechanistic Studies
Further mechanistic investigations revealed that the compound activates apoptotic pathways via the intrinsic pathway, characterized by the release of cytochrome c from mitochondria and subsequent activation of caspases.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase 3 activation.
- Case Study 2 : A xenograft model using NCI-H460 cells demonstrated significant tumor regression upon administration of the compound, supporting its potential for clinical application in lung cancer therapy.
Propiedades
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(5-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c1-17(11-19,12-7-8-12)20-16(22)10-21-9-3-4-13-14(18)5-2-6-15(13)21/h2,5-6,12H,3-4,7-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUGUWBTOKJSRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCCC3=C2C=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













